molecular formula C12H6ClN3O3S2 B13968025 3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide CAS No. 600122-20-1

3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B13968025
CAS No.: 600122-20-1
M. Wt: 339.8 g/mol
InChI Key: MINQMXCUJQNIEV-UHFFFAOYSA-N
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Description

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- involves several steps. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired product . Another method involves the condensation of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline in the presence of triethylamine . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of the compound.

Chemical Reactions Analysis

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- involves its interaction with the STING protein. Upon binding to STING, the compound induces a conformational change in the protein, leading to the activation of downstream signaling pathways such as the IRF and NF-κB pathways. This results in the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .

Comparison with Similar Compounds

BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- can be compared with other benzothiophene derivatives, such as:

Properties

CAS No.

600122-20-1

Molecular Formula

C12H6ClN3O3S2

Molecular Weight

339.8 g/mol

IUPAC Name

3-chloro-N-(5-nitro-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H6ClN3O3S2/c13-9-6-3-1-2-4-7(6)20-10(9)11(17)15-12-14-5-8(21-12)16(18)19/h1-5H,(H,14,15,17)

InChI Key

MINQMXCUJQNIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl

Origin of Product

United States

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